molecular formula C14H10N4O4 B14353231 2-Amino-3-oxo-3H-phenoxazine-1,9-dicarboxamide CAS No. 91308-63-3

2-Amino-3-oxo-3H-phenoxazine-1,9-dicarboxamide

Cat. No.: B14353231
CAS No.: 91308-63-3
M. Wt: 298.25 g/mol
InChI Key: VSNJDOZBRQDENO-UHFFFAOYSA-N
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Description

2-Amino-3-oxo-3H-phenoxazine-1,9-dicarboxamide, also known as cinnabarinic acid, is a chemical compound with the molecular formula C14H8N2O6 and a molecular weight of 300.22 g/mol . This compound is a derivative of phenoxazine and has garnered interest due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-oxo-3H-phenoxazine-1,9-dicarboxamide typically involves the oxidation of 3-hydroxyanthranilic acid. This process can be carried out using various oxidizing agents under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments made for larger-scale production to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-oxo-3H-phenoxazine-1,9-dicarboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can occur, particularly involving the amino and carboxamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenoxazine derivatives, while reduction can lead to the formation of reduced amine or carboxamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-3-oxo-3H-phenoxazine-1,9-dicarboxamide involves its interaction with molecular targets such as metabotropic glutamate receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to effects on immune response and neuronal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-oxo-3H-phenoxazine-1,9-dicarboxamide is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. Its role in the kynurenine pathway and potential therapeutic applications further distinguish it from other phenoxazine derivatives .

Properties

CAS No.

91308-63-3

Molecular Formula

C14H10N4O4

Molecular Weight

298.25 g/mol

IUPAC Name

2-amino-3-oxophenoxazine-1,9-dicarboxamide

InChI

InChI=1S/C14H10N4O4/c15-10-6(19)4-8-12(9(10)14(17)21)18-11-5(13(16)20)2-1-3-7(11)22-8/h1-4H,15H2,(H2,16,20)(H2,17,21)

InChI Key

VSNJDOZBRQDENO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC3=CC(=O)C(=C(C3=N2)C(=O)N)N)C(=O)N

Origin of Product

United States

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